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Cat. No.: B15543170 Get Quote

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR),

is a critical regulator of various cellular processes, including proliferation, survival, motility, and

invasion.[1][2] Its aberrant activation, through mutation, amplification, or overexpression, is

strongly implicated in the progression and metastasis of numerous human cancers, making it a

prime therapeutic target.[1][3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel

therapeutic modality that induces the degradation of specific target proteins.[5] These

heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a

second ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[6] This

ternary complex formation facilitates the ubiquitination of the POI, marking it for destruction by

the ubiquitin-proteasome system.[6][7][8]

PROTAC c-Met degrader-3 (also known as Compound 22b) is a potent and specific degrader

of the c-Met protein.[9][10] It functions by linking a c-Met targeting ligand to a ligand for the

Cereblon (CRBN) E3 ligase, thereby inducing the selective degradation of c-Met.[9][10] Unlike

traditional kinase inhibitors that only block protein function, PROTACs lead to the physical

removal of the target protein, offering the potential for a more profound and sustained

therapeutic response and a way to overcome inhibitor resistance.[5][6]

These application notes provide detailed protocols for assessing the efficacy of PROTAC c-Met
degrader-3 in cultured cells by quantifying c-Met protein degradation via Western Blot and

evaluating its downstream effect on cell viability.
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Signaling Pathway and Mechanism of Action
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and

autophosphorylates, activating multiple downstream signaling cascades.[4][11] Key pathways

include the PI3K/AKT axis, primarily responsible for cell survival, and the RAS/MAPK cascade,

which drives proliferation.[2][4] The STAT3 pathway is also activated, contributing to

tubulogenesis and invasion.[2] PROTAC c-Met degrader-3 hijacks the cell's ubiquitin-

proteasome system to eliminate c-Met, thereby shutting down these oncogenic signaling

pathways.
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Caption: The c-Met signaling cascade initiated by HGF binding.

The PROTAC-mediated degradation process is a catalytic cycle. The PROTAC first binds to

both the c-Met protein and the CRBN E3 ligase, forming a ternary complex. This proximity

allows the E3 ligase to transfer ubiquitin molecules to c-Met. The poly-ubiquitinated c-Met is
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then recognized and degraded by the 26S proteasome. The PROTAC molecule is

subsequently released to induce the degradation of another c-Met protein.
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Caption: PROTAC-mediated degradation of c-Met via the ubiquitin-proteasome system.

Quantitative Data
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀),

representing the concentration at which 50% of the target protein is degraded, and its
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maximum degradation (Dₘₐₓ). The functional consequence is often measured by the half-

maximal inhibitory concentration (IC₅₀) in cell viability assays.

Compound Cell Line Assay Metric Value Reference

PROTAC c-

Met

degrader-3

EBC-1 Degradation DC₅₀ 0.59 nM [9][10][12]

PROTAC c-

Met

degrader-1

MKN-45 Degradation DC₅₀ 6.21 nM [13]

PROTAC c-

Met

degrader-1

MKN-45 Viability IC₅₀ 4.37 nM [13]

Experimental Workflow
A typical experiment to assess PROTAC efficacy involves treating cultured cancer cells,

followed by protein level analysis and functional assays. The workflow ensures a systematic

evaluation from target engagement to cellular outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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